REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](F)[N:3]=1.O.C(OCC)(=O)C.[CH:16]([NH2:18])=[O:17]>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:18][CH:16]=[O:17])[N:3]=1
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Name
|
|
Quantity
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0.63 g
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Type
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reactant
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Smiles
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FC1=NC(=CC=C1)F
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Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
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Name
|
|
Quantity
|
100 mL
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Type
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reactant
|
Smiles
|
O
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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for extraction
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Type
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DRY_WITH_MATERIAL
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Details
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The extract solution was dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
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followed by concentration
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Name
|
|
Type
|
product
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Smiles
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FC1=NC(=CC=C1)NC=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |